

Preparation of Disodium Succinate Solutions for Experimental Use: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Disodium succinate	
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Introduction

Disodium succinate, the disodium salt of succinic acid, is a key metabolic intermediate in the Krebs cycle. Beyond its central role in cellular energy production, extracellular succinate has emerged as a signaling molecule that modulates a variety of physiological and pathological processes through its cognate receptor, SUCNR1 (GPR91). This has led to its increasing use in a wide range of experimental settings, from cell culture studies investigating metabolic reprogramming and inflammation to in vivo models of disease.

These application notes provide detailed protocols for the preparation of **disodium succinate** solutions for various experimental applications. The information is intended to guide researchers in preparing stable, sterile, and accurately concentrated solutions for reliable and reproducible results.

Physicochemical Properties and Solubility

Disodium succinate is a white crystalline powder that is highly soluble in water. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1] The anhydrous and hexahydrate are the two common forms of **disodium succinate**. When preparing solutions, it is crucial to use the correct molecular weight for calculations.



Table 1: Physicochemical Properties of **Disodium Succinate**

Property	Anhydrous Disodium Succinate	Disodium Succinate Hexahydrate
Chemical Formula	C4H4Na2O4	C4H4Na2O4·6H2O
Molecular Weight	162.05 g/mol	270.15 g/mol
Appearance	White crystalline powder	White crystalline powder
Solubility in Water	Highly soluble	Highly soluble
Storage Temperature	Store below +30°C[1]	Store below +30°C

Table 2: Solubility of **Disodium Succinate** in Water at Various Temperatures

Temperature (°C)	Solubility (g/100 mL)
25	~30
65	35

Experimental Protocols Preparation of a 1 M Disodium Succinate Stock Solution

This protocol describes the preparation of a 1 M stock solution of anhydrous **disodium succinate**, which can be further diluted for various applications.

Materials:

- Disodium succinate, anhydrous (MW: 162.05 g/mol)
- Nuclease-free water (for cell culture and molecular biology applications) or deionized water
- Sterile conical tubes or bottles
- Magnetic stirrer and stir bar





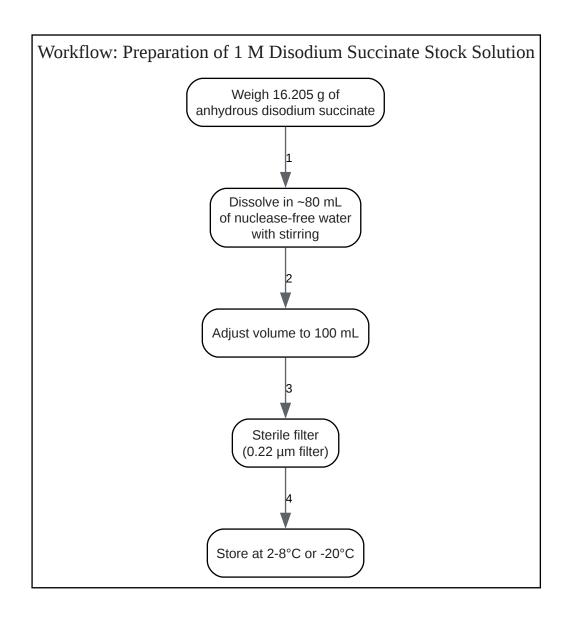


• 0.22 μm sterile filter

Procedure:

- Weigh out 16.205 g of anhydrous disodium succinate.
- Add the powder to a beaker containing approximately 80 mL of nuclease-free water.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Stir the solution until the **disodium succinate** is completely dissolved.
- Transfer the solution to a 100 mL graduated cylinder and adjust the final volume to 100 mL with nuclease-free water.
- Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.
- Store the stock solution at 2-8°C. For long-term storage, it can be aliquoted and stored at -20°C.





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Caption: Workflow for preparing a 1 M disodium succinate stock solution.

Preparation of Succinate-Supplemented Cell Culture Medium

This protocol details the supplementation of cell culture medium with **disodium succinate** for in vitro experiments. The final concentration of succinate can vary depending on the experimental design, but typically ranges from 1 mM to 25 mM.

Materials:



- 1 M **Disodium Succinate** Stock Solution (sterile)
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Sterile serological pipettes and tubes

Procedure:

- Determine the desired final concentration of **disodium succinate** in the cell culture medium.
- Calculate the volume of the 1 M stock solution needed to achieve the final concentration. For example, to prepare 50 mL of medium with a final succinate concentration of 5 mM:
 - $\circ V_1M_1 = V_2M_2$
 - \circ (V₁) * (1 M) = (50 mL) * (0.005 M)
 - \circ V₁ = 0.25 mL or 250 μ L
- Aseptically add the calculated volume of the sterile 1 M disodium succinate stock solution to the cell culture medium.
- Mix the medium thoroughly by gentle inversion.
- The succinate-supplemented medium is now ready for use in cell culture experiments.

Preparation of a Succinate Buffer (0.1 M, pH 6.0)

Succinate buffers are useful for enzyme assays and other biochemical applications requiring a stable pH in the acidic to neutral range.

Materials:

- Succinic acid (MW: 118.09 g/mol)
- Sodium hydroxide (NaOH)
- Deionized water



- pH meter
- Magnetic stirrer and stir bar

Procedure:

- Prepare a 0.1 M succinic acid solution by dissolving 1.181 g of succinic acid in 100 mL of deionized water.
- While stirring, slowly add a 1 M NaOH solution dropwise to the succinic acid solution.
- Monitor the pH of the solution continuously using a calibrated pH meter.
- Continue adding NaOH until the pH of the solution reaches 6.0.
- Adjust the final volume to 100 mL with deionized water if necessary.
- The buffer can be sterilized by autoclaving or filtration. Store at room temperature.

Table 3: Typical Experimental Concentrations of **Disodium Succinate**

Application	Typical Concentration Range
Cell Culture	1 mM - 25 mM
In Vivo (mice)	0.5% - 1.5% in drinking water
Enzyme Assays	0.1 M (as buffer)
Physiological (human plasma)	2 - 20 μΜ

Succinate Signaling Pathway

Extracellular succinate exerts its effects primarily through the G protein-coupled receptor SUCNR1. Activation of SUCNR1 can lead to the activation of two main signaling pathways: the Gq/11 pathway and the Gi/o pathway.

• Gq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the





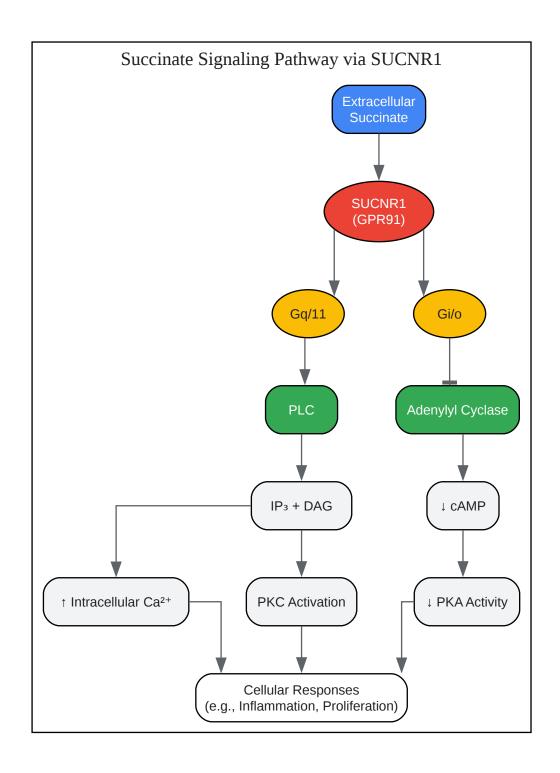


release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

 Gi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.

The specific downstream effects of SUCNR1 activation are cell-type dependent and can influence processes such as inflammation, blood pressure regulation, and metabolic homeostasis.





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Caption: Succinate activates the SUCNR1 receptor, leading to downstream signaling.

Stability and Storage



Disodium succinate solutions are stable under normal laboratory conditions. Stock solutions can be stored at 2-8°C for several weeks or at -20°C for long-term storage to prevent microbial growth. Repeated freeze-thaw cycles should be avoided. When preparing solutions for cell culture, it is recommended to use them promptly or store them at 2-8°C for no longer than a few weeks.

Conclusion

The preparation of accurate and sterile **disodium succinate** solutions is fundamental for obtaining reliable and reproducible data in a variety of experimental contexts. By following these detailed protocols and considering the physicochemical properties of **disodium succinate**, researchers can confidently prepare solutions for their specific research needs. Understanding the underlying signaling pathways of succinate will further aid in the design and interpretation of these experiments.

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References

- 1. MTT assay protocol | Abcam [abcam.com]
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